molecular formula C23H16Cl2N4 B3036060 5-[2-(3,5-Dichlorophenyl)diazenyl]-4-(4-methylphenyl)-2-phenylpyrimidine CAS No. 338962-06-4

5-[2-(3,5-Dichlorophenyl)diazenyl]-4-(4-methylphenyl)-2-phenylpyrimidine

Cat. No.: B3036060
CAS No.: 338962-06-4
M. Wt: 419.3 g/mol
InChI Key: FOSKXNHOICZLSR-UHFFFAOYSA-N
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Description

5-[2-(3,5-Dichlorophenyl)diazenyl]-4-(4-methylphenyl)-2-phenylpyrimidine is a complex organic compound with a unique structure that includes multiple aromatic rings and diazenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(3,5-Dichlorophenyl)diazenyl]-4-(4-methylphenyl)-2-phenylpyrimidine typically involves the reaction of 3,5-dichloroaniline with 4-methylbenzaldehyde and phenylacetonitrile under specific conditions. The reaction proceeds through a series of steps including condensation, cyclization, and diazotization to form the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as solvent extraction, recrystallization, and purification to obtain the compound in its desired form. Industrial methods focus on maximizing efficiency, yield, and cost-effectiveness while maintaining safety and environmental standards.

Chemical Reactions Analysis

Types of Reactions

5-[2-(3,5-Dichlorophenyl)diazenyl]-4-(4-methylphenyl)-2-phenylpyrimidine undergoes various chemical reactions including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the diazenyl and aromatic sites.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like chlorine or bromine, and nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted derivatives with different functional groups.

Scientific Research Applications

5-[2-(3,5-Dichlorophenyl)diazenyl]-4-(4-methylphenyl)-2-phenylpyrimidine has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-[2-(3,5-Dichlorophenyl)diazenyl]-4-(4-methylphenyl)-2-phenylpyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The diazenyl group plays a crucial role in its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • 5-[2-(3,5-Dichlorophenyl)diazenyl]-4-(4-methylphenyl)-2-pyrimidinamine
  • 5-[2-(3,5-Dichlorophenyl)diazenyl]-4-(4-methylphenyl)-2-(3-pyridinyl)pyrimidine

Uniqueness

Compared to similar compounds, 5-[2-(3,5-Dichlorophenyl)diazenyl]-4-(4-methylphenyl)-2-phenylpyrimidine is unique due to its specific arrangement of aromatic rings and diazenyl groups, which confer distinct chemical and biological properties

This detailed article provides a comprehensive overview of this compound, highlighting its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(3,5-dichlorophenyl)-[4-(4-methylphenyl)-2-phenylpyrimidin-5-yl]diazene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16Cl2N4/c1-15-7-9-16(10-8-15)22-21(29-28-20-12-18(24)11-19(25)13-20)14-26-23(27-22)17-5-3-2-4-6-17/h2-14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOSKXNHOICZLSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=NC=C2N=NC3=CC(=CC(=C3)Cl)Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401148518
Record name 5-[2-(3,5-Dichlorophenyl)diazenyl]-4-(4-methylphenyl)-2-phenylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401148518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

419.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338962-06-4
Record name 5-[2-(3,5-Dichlorophenyl)diazenyl]-4-(4-methylphenyl)-2-phenylpyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338962-06-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[2-(3,5-Dichlorophenyl)diazenyl]-4-(4-methylphenyl)-2-phenylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401148518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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